Varacin

描述

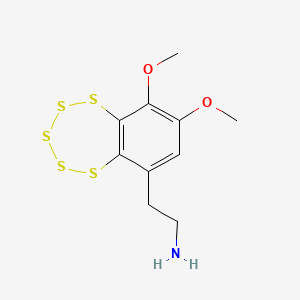

Structure

3D Structure

属性

CAS 编号 |

134029-48-4 |

|---|---|

分子式 |

C10H13NO2S5 |

分子量 |

339.6 g/mol |

IUPAC 名称 |

2-(6,7-dimethoxy-1,2,3,4,5-benzopentathiepin-9-yl)ethanamine |

InChI |

InChI=1S/C10H13NO2S5/c1-12-7-5-6(3-4-11)9-10(8(7)13-2)15-17-18-16-14-9/h5H,3-4,11H2,1-2H3 |

InChI 键 |

HIKCOAGMCNIBMP-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)CCN)SSSSS2)OC |

规范 SMILES |

COC1=C(C2=C(C(=C1)CCN)SSSSS2)OC |

其他CAS编号 |

134029-48-4 |

产品来源 |

United States |

Foundational & Exploratory

Varacin: A Technical Guide to its Tunicate Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varacin is a potent sulfur-containing marine alkaloid that has garnered significant interest within the scientific community due to its pronounced cytotoxic and antimicrobial properties. First isolated from a marine tunicate, its unique benzopentathiepin chemical structure sets it apart as a molecule of interest for drug discovery and development. This technical guide provides an in-depth overview of the origin, isolation, and key characteristics of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Tunicate Origin

This compound was first discovered and isolated from the marine ascidian Lissoclinum vareau.[1][2] Tunicates, also known as sea squirts, are marine invertebrates that have proven to be a rich source of novel, biologically active secondary metabolites.[3][4] The genus Lissoclinum in particular has yielded a variety of unique compounds.[3] While the precise biosynthetic pathway of this compound within the tunicate has not been fully elucidated, its structure strongly suggests a biosynthetic relationship with the neurotransmitter dopamine (B1211576).[5] It is hypothesized that dopamine serves as a precursor in the biosynthesis of this compound and other related alkaloids found in tunicates.

Chemical and Biological Properties

This compound is characterized by its unique benzopentathiepin ring system, a seven-membered ring containing a chain of five sulfur atoms fused to a benzene (B151609) ring.[6] This unusual structural feature is believed to be crucial for its biological activity. The molecular formula of this compound is C₁₀H₁₃NO₂S₅, with a molecular weight of approximately 339.52 g/mol .[7]

The biological activity of this compound is potent. It exhibits significant cytotoxicity against a range of human tumor cell lines and also possesses strong antimicrobial activity.[7] The mechanism of its cytotoxicity is thought to involve DNA damage.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂S₅ | [7] |

| Molecular Weight | 339.52 g/mol | [7] |

| Exact Mass | 338.9600 | [7] |

| Elemental Analysis | C, 35.38; H, 3.86; N, 4.13; O, 9.42; S, 47.21 | [7] |

| CAS Number | 134029-48-4 | [7] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| P388 | Leukemia | 0.1 - 10 | [7] |

| A549 | Lung Carcinoma | 0.1 - 10 | [7] |

| HT-29 | Colon Carcinoma | 0.1 - 10 | [7] |

| HCT116 | Colon Cancer | Potent (up to 100x > 5-fluorouracil) |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Bacteria | < 1 | [7] |

| Bacillus subtilis | Bacteria | < 1 | [7] |

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from its natural source, the marine tunicate Lissoclinum vareau.

Isolation of this compound from Lissoclinum vareau

1. Collection and Preservation of Source Material:

-

Specimens of the marine ascidian Lissoclinum vareau are collected from their natural habitat.

-

Immediately after collection, the tunicates are frozen to preserve the chemical integrity of their secondary metabolites.[1]

2. Extraction:

-

The frozen tunicate samples are subjected to lyophilization (freeze-drying) to remove water.[1]

-

The dried biological material is then exhaustively extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature.[1] This process is repeated multiple times to ensure complete extraction of the desired compounds.

3. Chromatographic Purification:

-

The crude extract obtained from the solvent extraction is concentrated under reduced pressure.

-

The resulting residue is then subjected to a series of chromatographic techniques for purification. This typically involves:

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities to achieve a preliminary separation of compounds based on their solubility.

-

Silica (B1680970) Gel Flash Chromatography: The semi-purified fractions are further purified using silica gel flash chromatography with a gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity.[3]

-

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

4. Final Purification and Characterization:

-

Fractions containing this compound are pooled and subjected to final purification, typically using reversed-phase HPLC, to yield the pure compound.

-

The structure of the isolated this compound is then confirmed using a combination of spectroscopic techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.

-

Visualizations

Logical Workflow for this compound Isolation

Caption: A flowchart illustrating the key steps in the isolation of this compound.

Hypothetical Biosynthetic Relationship of this compound to Dopamine

References

- 1. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine-derived Guanidine Alkaloids from a Didemnidae Tunicate: Isolation, Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine-Derived Guanidine Alkaloids from a Didemnidae Tunicate: Isolation, Synthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Varacin: A Novel Benzopentathiepin from Lissoclinum vareau

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varacin, a novel benzopentathiepin isolated from the marine ascidian Lissoclinum vareau, has demonstrated significant cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of this compound, including its isolation, structural characterization, and biological activities. Detailed experimental protocols for key assays are presented, along with a summary of all available quantitative data. Furthermore, this guide illustrates the proposed mechanisms of action through signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers interested in the therapeutic potential of this unique marine natural product.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, sulfur-containing compounds have attracted considerable attention due to their unique chemical features and potent pharmacological activities. This compound, a benzopentathiepin discovered in the marine tunicate Lissoclinum vareau, represents a promising lead compound for the development of new anticancer and antifungal agents.[1][2] This document serves as an in-depth technical resource, consolidating the current knowledge on this compound and providing detailed methodologies for its study.

Isolation and Structural Elucidation

Isolation of this compound

The isolation of this compound from Lissoclinum vareau is a multi-step process involving solvent extraction and chromatographic separation. The general procedure is as follows:

-

Extraction: Specimens of Lissoclinum vareau are lyophilized and subsequently extracted with an organic solvent, typically a mixture of dichloromethane (B109758) and methanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, carbon tetrachloride, and methanol/water.

-

Chromatography: The active fractions are further purified using a series of chromatographic techniques. This may include:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Typically using a reversed-phase column (e.g., C18) to achieve final purification of this compound.

-

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | A spectrum is available on PubChem (CID: 179269).[3] |

| Mass Spectrometry (MS) | Specific data not available in the searched literature. |

| UV-Vis Spectroscopy | Specific data not available in the searched literature. |

Biological Activity

This compound exhibits potent cytotoxic and antifungal activities.

Cytotoxicity

This compound has demonstrated significant cytotoxicity against the HCT116 human colon tumor cell line.

| Parameter | Value | Reference |

| IC₉₀ | 0.05 µg/mL | [2] |

Antifungal Activity

This compound also shows notable activity against the pathogenic yeast Candida albicans.

| Assay Type | Concentration | Result | Reference |

| Disk Diffusion | 2 µ g/disk | 14 mm zone of inhibition | [2] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on this compound analogs and is suitable for determining the cytotoxic effects of this compound on cancer cell lines such as HCT116.

-

Cell Seeding:

-

Culture HCT116 cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution with a culture medium to achieve the desired final concentrations.

-

Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.

-

Antifungal Susceptibility Testing (Disk Diffusion Assay)

This protocol provides a general method for assessing the antifungal activity of this compound against Candida albicans.

-

Inoculum Preparation:

-

Culture Candida albicans on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

-

Agar Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

-

-

Disk Application:

-

Impregnate sterile paper disks with a known amount of this compound (e.g., 2 µg).

-

Place the disks onto the inoculated agar surface.

-

-

Incubation and Measurement:

-

Incubate the plates at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

-

DNA Cleavage Assay

This protocol is based on the methodology used to study the DNA-cleaving properties of this compound analogs.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).

-

-

Compound and Thiol Addition:

-

Add the desired concentration of this compound to the reaction mixture.

-

Initiate the reaction by adding a thiol-containing compound, such as glutathione (B108866) or dithiothreitol (B142953) (DTT).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time.

-

-

Analysis by Agarose (B213101) Gel Electrophoresis:

-

Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA).

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).

-

Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage.

-

Mechanism of Action

The biological activities of this compound are attributed to its ability to induce oxidative stress and damage cellular macromolecules, particularly DNA.

Thiol-Dependent DNA Cleavage

The pentathiepin ring of this compound is believed to react with intracellular thiols, such as glutathione, leading to the generation of reactive oxygen species (ROS). These ROS, in turn, can cause single- and double-strand breaks in DNA. This process is enhanced in acidic environments, which are often characteristic of tumor microenvironments.

Caption: Proposed mechanism of thiol-dependent DNA cleavage by this compound.

Induction of Apoptosis

The DNA damage induced by this compound triggers a downstream signaling cascade that leads to programmed cell death (apoptosis). Studies on this compound analogs have shown that this apoptotic pathway is p53-independent and involves the activation of caspase-8 and the reduction of the X-linked inhibitor of apoptosis protein (XIAP).

Caption: Simplified signaling pathway for this compound-induced apoptosis.

Experimental Workflows

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates the general workflow from the collection of Lissoclinum vareau to the identification of this compound's bioactivity.

Caption: Workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound, a benzopentathiepin from Lissoclinum vareau, represents a compelling natural product with significant potential for the development of novel therapeutic agents. Its potent cytotoxic and antifungal activities, coupled with a unique mechanism of action involving thiol-dependent DNA cleavage and p53-independent apoptosis, make it a valuable subject for further investigation. This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this compound and its analogs. Future research should focus on obtaining a complete set of spectral data for full structural confirmation, elucidating the detailed chemical mechanism of its interaction with thiols, and conducting in vivo studies to evaluate its efficacy and safety in preclinical models.

References

Total Synthesis of Varacin from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varacin, a marine ascidian-derived benzopentathiepin, has garnered significant interest within the scientific community due to its potent cytotoxic and antimicrobial properties.[1][2] Its unique structural features and biological activity have made it a compelling target for total synthesis, not only for the confirmation of its structure but also for the potential development of novel therapeutic agents. This technical guide provides a comprehensive overview of the total synthesis of this compound, with a particular focus on synthetic routes commencing from the readily available starting material, vanillin (B372448). Detailed experimental protocols for key transformations are provided, alongside a summary of quantitative data to facilitate reproducibility and further investigation. Furthermore, this guide illustrates the proposed mechanism of this compound's cytotoxic action.

Introduction to this compound

This compound (1) is a naturally occurring organosulfur compound first isolated from the marine ascidian Lissoclinum vareau. Structurally, it features a unique benzopentathiepin ring system fused to a dopamine-related moiety.[1] The compound has demonstrated significant cytotoxicity against various human cancer cell lines, including colon cancer, lung carcinoma, and leukemia, with IC₅₀ values in the nanomolar range.[3] Its biological activity is believed to stem from its ability to interact with DNA and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2][4] The intriguing biological profile and complex architecture of this compound have spurred considerable efforts in the field of synthetic organic chemistry to develop efficient and scalable total syntheses.

Synthetic Strategies from Vanillin

Vanillin, a cost-effective and readily available aromatic aldehyde, serves as an excellent starting point for the synthesis of this compound. Two primary synthetic routes, an 11-step and a more convergent 8-step synthesis, have been reported, both of which will be detailed in this guide.

11-Step Synthesis of this compound from Vanillin

This linear synthesis focuses on the sequential functionalization of the vanillin core to construct the necessary precursors for the final pentathiepin ring formation. A logical workflow for this synthesis is presented below.

Figure 1: 11-Step Synthetic Workflow from Vanillin to this compound.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Bromination | Vanillin | Br₂ in Methanol (B129727) | 5-Bromovanillin | 95 |

| 2 | Methylation | 5-Bromovanillin | CH₃I, K₂CO₃ in DMF | 5-Bromoveratraldehyde | 97 |

| 3 | Bromination | 5-Bromoveratraldehyde | Br₂ in Acetic Acid | 5,6-Dibromoveratraldehyde | 63 |

| 4 | Reduction | 5,6-Dibromoveratraldehyde | NaBH₄ in Methanol | (5,6-Dibromoveratryl)methanol | 93 |

| 5 | Friedel-Crafts | (5,6-Dibromoveratryl)methanol | 1,2-Dimethoxybenzene, AlCl₃ | Friedel-Crafts Product | 90 |

| ... | ... | ... | ... | ... | ... |

8-Step Synthesis of this compound from Vanillin

This more convergent approach introduces the sulfur functionalities earlier in the synthetic sequence, leading to a more efficient overall process.

Figure 2: 8-Step Convergent Synthetic Workflow.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Dibromination | Vanillin | Br₂ in Acetic Acid | 5,6-Dibromovanillin | 52 |

| 2 | Thiolation | 5,6-Dibromovanillin | Cuprous n-butylmercaptide | 5,6-Bis(n-butylthio)vanillin | 63 |

| 3 | Protection | 5,6-Bis(n-butylthio)vanillin | Teoc-Cl, Et₃N | TEOC-Protected Intermediate | - |

| ... | ... | ... | ... | ... | ... |

| 8 | Deprotection & Cyclization | Protected Precursor | TBAF, S₂Cl₂ | This compound | - |

Detailed Experimental Protocols

Bromination of Vanillin (Step 1, 11-Step Synthesis)

To a solution of vanillin (1.0 eq) in methanol at 0 °C is slowly added a solution of bromine (1.1 eq) in methanol. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from aqueous ethanol (B145695) to afford 5-bromovanillin.[1]

Methylation of 5-Bromovanillin (Step 2, 11-Step Synthesis)

A mixture of 5-bromovanillin (1.0 eq), methyl iodide (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF) is stirred at room temperature for 12 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-bromoveratraldehyde.[1]

Reduction of Aldehyde (Step 4, 11-Step Synthesis)

To a stirred solution of the corresponding aldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (B1222165) (1.5 eq) is added portion-wise. The reaction mixture is stirred for 1 hour at 0 °C and then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol.

Thiolation of 5,6-Dibromovanillin (Step 2, 8-Step Synthesis)

A mixture of 5,6-dibromovanillin (1.0 eq) and cuprous n-butylmercaptide (2.5 eq) in a 4:1 mixture of quinoline (B57606) and pyridine (B92270) is heated to 160 °C for 4 hours. The reaction mixture is then cooled to room temperature, poured into ice-cold 2 M HCl, and extracted with ethyl acetate. The combined organic layers are washed successively with 2 M HCl, water, and brine, then dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford 5,6-bis(n-butylthio)vanillin.[5][6]

Pentathiepin Ring Formation

The formation of the pentathiepin ring is a crucial step in the synthesis of this compound. This is typically achieved by treating a suitable dithiol precursor with a sulfur transfer reagent, such as sulfur monochloride (S₂Cl₂). In the 8-step synthesis, the bis(n-butylthio) intermediate is first reduced to the corresponding dithiolate, which is then reacted with S₂Cl₂ to form the pentathiepin ring.[5]

Mechanism of Cytotoxic Action

The cytotoxic activity of this compound is attributed to its ability to induce DNA damage.[2][4] While the precise signaling pathway is not fully elucidated, evidence suggests a mechanism involving the generation of reactive oxygen species (ROS) and direct interaction with cellular thiols.

Figure 3: Proposed Mechanism of this compound-Induced Cytotoxicity.

The pentathiepin ring of this compound is believed to react with intracellular thiols, such as glutathione, leading to the formation of reactive sulfur species and the generation of ROS.[3] This oxidative stress, in turn, causes damage to cellular macromolecules, most notably DNA, leading to strand breaks.[7] The accumulation of DNA damage triggers a cellular response that ultimately results in programmed cell death, or apoptosis, in a manner that appears to be independent of the p53 tumor suppressor protein.

Conclusion

The total synthesis of this compound from the readily available starting material vanillin has been successfully achieved through multiple synthetic routes. This guide has provided an in-depth overview of two prominent strategies, detailing the key transformations and providing experimental protocols for their execution. The quantitative data presented allows for a comparative analysis of the efficiency of these routes. Furthermore, an understanding of the proposed mechanism of this compound's cytotoxicity provides a foundation for the rational design of novel analogs with potentially enhanced therapeutic properties. The synthetic methodologies and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of this fascinating and potent natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A CONVENIENT METHOD OF DEPROTECTION OF THE β-(TRIMETHYLSILYL)ETHOXYCARBONYL (TEOC) AMINO PROTECTING GROUP | Semantic Scholar [semanticscholar.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

The Cytotoxic Enigma of Varacin: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the cytotoxic mechanism of Varacin and its analogs. This whitepaper dissects the multifaceted action of this marine-derived compound, from its unique chemical properties to the intricate signaling pathways it triggers in cancer cells, leading to their demise.

This compound, a benzopentathiepin originally isolated from a marine ascidian, has demonstrated potent cytotoxic activity, making it a compound of significant interest in oncology research.[1][2] Its mechanism of action is complex, involving the generation of reactive oxygen species (ROS), induction of DNA damage, and activation of apoptotic pathways. A key analog, this compound-1 (VCA-1), has been shown to induce p53-independent apoptosis, highlighting its potential for treating cancers with mutated or deficient p53.[3][4]

The Pivotal Role of Reactive Oxygen Species (ROS)

A central theme in this compound's cytotoxicity is the induction of oxidative stress.[4] Treatment with this compound analogs like VCA-1 leads to a significant, dose-dependent increase in intracellular ROS levels.[4] This surge in ROS is a critical upstream event that triggers a cascade of cellular responses culminating in cell death. The generation of ROS appears to be independent of the p53 tumor suppressor protein, a crucial factor for cancers that have evolved to evade p53-mediated apoptosis.[3][4]

The chemical structure of this compound, particularly its pentathiepin ring, is implicated in its pro-oxidant activity. Theoretical studies suggest a novel S3-cleavage in the decomposition of the pentathiepin ring, which may contribute to the generation of reactive sulfur species and, consequently, oxidative stress.[1][5]

Induction of DNA Damage

This compound and its analogs are potent DNA-damaging agents.[6][7] The cytotoxicity of this compound C has been directly linked to its ability to cleave DNA, a process that is enhanced in acidic environments, a common feature of the tumor microenvironment.[4] This acid-promoted activity suggests a potential for tumor-selective targeting.[4]

The proposed mechanism of DNA damage involves the unique chemical reactivity of the benzopentathiepin core.[1] While the precise intermediates are still under investigation, it is believed that the compound, possibly activated by thiols, generates species that can directly interact with and cleave DNA strands.[6][7] This leads to the formation of DNA double-strand breaks, one of the most severe forms of DNA damage, which can trigger cell cycle arrest and apoptosis.[8]

Activation of the Extrinsic Apoptotic Pathway

The accumulation of ROS and DNA damage ultimately converges on the activation of apoptosis, or programmed cell death. Studies with VCA-1 have elucidated a p53-independent apoptotic pathway that relies on the extrinsic caspase cascade.[3][4]

Upon treatment with VCA-1, cancer cells exhibit a time-dependent cleavage of caspase-8 and caspase-3, key executioners of the extrinsic and common apoptotic pathways, respectively.[4] Notably, the activation of caspase-9, the initiator caspase of the intrinsic (mitochondrial) pathway, is not observed, indicating a primary reliance on the extrinsic pathway.[4]

A critical downstream event in this pathway is the reduction of the X-linked inhibitor of apoptosis protein (XIAP).[3][4] XIAP is a potent endogenous inhibitor of caspases, and its downregulation is essential for the execution of apoptosis.[4] The reduction of XIAP is mediated by the VCA-1-induced ROS, as pretreatment with antioxidants can prevent this effect.[4]

Quantitative Data Summary

The cytotoxic effects of this compound and its analogs have been quantified across various cancer cell lines. The following tables summarize the available data.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| 6,7-dimethoxybenzopentathiepin | HeLa S3 | Not Specified | IC50 | 6.1 µg/mL | [1] |

| This compound-1 (VCA-1) | HCT116 (p53-WT) | MTT Assay | IC50 (48h) | ~15 µM | [4] |

| This compound-1 (VCA-1) | HCT116 (p53-KO) | MTT Assay | IC50 (48h) | ~17 µM | [4] |

| This compound-1 (VCA-1) | U2OS (p53-WT) | MTT Assay | IC50 (48h) | ~12 µM | [4] |

| This compound-1 (VCA-1) | Saos2 (p53-deficient) | MTT Assay | IC50 (48h) | ~14 µM | [4] |

Table 1: Cytotoxicity of this compound and its Analogs.

| Compound | Cell Line | Treatment | Fold Increase in ROS | Reference |

| This compound-1 (VCA-1) | HCT116 (p53-WT) | 20 µM for 24h | ~3.5 | [4] |

| This compound-1 (VCA-1) | HCT116 (p53-KO) | 20 µM for 24h | ~3.2 | [4] |

Table 2: Induction of Reactive Oxygen Species (ROS) by this compound-1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound's cytotoxicity, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound-induced cytotoxicity.

Caption: General experimental workflow for studying this compound's cytotoxicity.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HCT116, U2OS) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[9]

Measurement of Intracellular ROS

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the MTT assay.

-

DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Cell Harvesting: Wash the cells with PBS and harvest by trypsinization.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, caspase-8, XIAP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.

DNA Cleavage Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a thiol source (e.g., dithiothreitol) in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Agarose (B213101) Gel Electrophoresis: Add loading dye to the reaction mixtures and separate the DNA forms (supercoiled, nicked, and linear) on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

-

Analysis: Quantify the different DNA forms to determine the extent of DNA cleavage. The disappearance of the supercoiled form and the appearance of the nicked and linear forms indicate DNA damage.

Future Directions

The intricate and potent cytotoxic mechanism of this compound and its analogs warrants further investigation. Future research should focus on elucidating the precise chemical species responsible for DNA damage and ROS generation. In vivo studies are essential to validate the p53-independent apoptotic mechanism and to assess the therapeutic potential and safety profile of these compounds in preclinical cancer models. The unique acid-promoted activity of this compound C also presents an exciting avenue for the development of tumor-targeted drug delivery systems. A deeper understanding of this compound's mechanism will undoubtedly pave the way for the development of novel and effective anticancer therapies.

References

- 1. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound-1, a novel analog of this compound C, induces p53-independent apoptosis in cancer cells through ROS-mediated reduction of XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-1, a novel analog of this compound C, induces p53-independent apoptosis in cancer cells through ROS-mediated reduction of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the origin of cytotoxicity of the natural product this compound. A novel example of a pentathiepin reaction that provides evidence for a triatomic sulfur intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA cleavage by 7-methylbenzopentathiepin: a simple analog of the antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acid-accelerated DNA-cleaving activities of antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research uncovers a novel mechanism for cells to recover from DNA damage | Center for Cancer Research [ccr.cancer.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on Varacin-Induced DNA Damage Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varacin, a marine-derived polysulfide alkaloid, and its analogs have demonstrated significant anticancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced DNA damage and the subsequent cellular signaling pathways. This document details the generation of reactive oxygen species (ROS), induction of DNA double-strand breaks (DSBs), and the activation of p53-independent apoptotic pathways. Included are detailed experimental protocols for key assays, quantitative data from preclinical studies, and visual representations of the signaling cascades to facilitate a deeper understanding and guide future research and drug development efforts.

Introduction

This compound and its synthetic analogs represent a class of marine natural products with potent cytotoxic activity against various cancer cell lines. A key analog, this compound-1 (VCA-1), has been a focal point of research due to its ability to induce p53-independent apoptosis, a crucial feature for treating cancers with mutated or deficient p53. The anticancer mechanism of this compound and its derivatives is primarily attributed to their ability to induce significant DNA damage, leading to the activation of cellular stress responses and programmed cell death. This guide will delve into the core mechanisms of this compound-induced DNA damage, focusing on the generation of reactive oxygen species and the subsequent activation of DNA damage response and apoptotic pathways.

Mechanism of Action: DNA Damage and Oxidative Stress

The primary mechanism through which this compound and its analogs exert their cytotoxic effects is the induction of DNA damage. This process is intrinsically linked to the generation of reactive oxygen species (ROS).

DNA Cleavage Activity

This compound analogs, such as VCA-1, have been shown to possess potent DNA cleaving capabilities. In in vitro assays using supercoiled plasmid DNA (pBR322), VCA-1 demonstrates efficient, acid-promoted cleavage of the DNA strands. This activity is a direct measure of the compound's ability to interact with and damage DNA.

| Compound | Assay System | EC50 |

|---|---|---|

| This compound-1 (VCA-1) | pBR322 DNA Cleavage | 25.1 µM |

Induction of DNA Double-Strand Breaks (DSBs)

Within the cellular context, this compound-induced DNA damage manifests as the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The presence of DSBs can be monitored by the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. Treatment of cancer cells with VCA-1 leads to a dose-dependent increase in the formation of γ-H2AX, confirming the induction of DSBs.

| Cell Line | VCA-1 Concentration | Relative γ-H2AX Level |

|---|---|---|

| HCT116 | 0 µM | Baseline |

| HCT116 | 10 µM | Increased |

| HCT116 | 20 µM | Significantly Increased |

Generation of Reactive Oxygen Species (ROS)

The DNA-damaging activity of this compound is closely associated with its ability to induce oxidative stress through the generation of intracellular ROS.[1] Treatment of cancer cells with VCA-1 results in a significant, dose-dependent increase in ROS levels.[1] This increase in ROS is believed to be a key upstream event that contributes to the DNA damage and subsequent apoptosis.[1] The antioxidant N-acetyl cysteine (NAC) has been shown to mitigate VCA-1-induced ROS production and protect cells from apoptosis, underscoring the critical role of oxidative stress in the mechanism of action of this compound analogs.[1]

| Cell Line | Treatment | Relative ROS Level |

|---|---|---|

| HCT116 p53-WT | Control | Baseline |

| HCT116 p53-WT | VCA-1 (20 µM) | Increased |

| HCT116 p53-KO | Control | Baseline |

| HCT116 p53-KO | VCA-1 (20 µM) | Increased |

Cellular Signaling Pathways

This compound-induced DNA damage triggers a cascade of signaling events that ultimately lead to cell cycle arrest and apoptosis. A notable feature of this compound analogs is their ability to induce apoptosis independently of the tumor suppressor protein p53.

DNA Damage Response (DDR) Pathway

While direct evidence for this compound-induced activation of the canonical DNA Damage Response (DDR) kinases is still emerging, the induction of DSBs strongly suggests the involvement of the ATM-Chk2 and/or ATR-Chk1 pathways. Upon sensing DSBs, ATM (Ataxia-Telangiectasia Mutated) is typically activated, leading to the phosphorylation of downstream targets, including the checkpoint kinase Chk2. This cascade initiates cell cycle arrest to allow for DNA repair. Given that this compound induces DSBs, it is highly probable that it activates this signaling axis. Further research is required to definitively confirm the phosphorylation and activation of ATM and Chk2 in response to this compound treatment.

p53-Independent Apoptosis

A significant aspect of the anticancer activity of VCA-1 is its ability to induce apoptosis in a p53-independent manner.[1] This is particularly relevant for the treatment of tumors with p53 mutations, which are common in many cancers and often confer resistance to conventional chemotherapies. VCA-1 triggers the extrinsic apoptotic pathway, which is initiated by the activation of caspase-8.[1] Activated caspase-8 then proteolytically activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1] This process occurs in both p53 wild-type and p53-deficient cancer cells, highlighting the potential of this compound analogs for a broad range of cancer types.

| Cell Line | p53 Status | VCA-1 Induced Apoptosis |

|---|---|---|

| HCT116 p53-WT | Wild-Type | Yes |

| HCT116 p53-KO | Knockout | Yes |

| U2OS | Wild-Type | Yes |

| Saos2 | Deficient | Yes |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DNA Cleavage Assay using pBR322 Plasmid

This assay assesses the ability of a compound to induce single- and double-strand breaks in plasmid DNA.

-

Materials:

-

Supercoiled pBR322 plasmid DNA

-

This compound analog (e.g., VCA-1)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Tris-Acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

-

-

Procedure:

-

Prepare a reaction mixture containing pBR322 plasmid DNA (e.g., 0.5 µg) and varying concentrations of the this compound analog in the reaction buffer.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding DNA loading dye.

-

Load the samples onto a 1% agarose gel prepared in TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80 V) until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide for 30 minutes.

-

Destain the gel in distilled water for 15 minutes.

-

Visualize the DNA bands under UV illumination and capture an image.

-

Quantify the intensity of the supercoiled, open-circular (nicked), and linear DNA bands to determine the extent of DNA cleavage.

-

Intracellular ROS Detection by Flow Cytometry

This method utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Materials:

-

Cultured cells (e.g., HCT116)

-

This compound analog (e.g., VCA-1)

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the this compound analog for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA (e.g., 10 µM in PBS) at 37°C for 30 minutes in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the fluorescence of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

-

γ-H2AX Immunofluorescence Staining

This technique is used to visualize and quantify the formation of DNA double-strand breaks.

-

Materials:

-

Cells grown on coverslips

-

This compound analog

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with the this compound analog.

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell.

-

Western Blotting for Caspase Activation and DDR Proteins

This method is used to detect the cleavage of caspases and the phosphorylation of DDR proteins.

-

Materials:

-

Cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-p-ATM, anti-p-Chk2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare total cell lysates from treated and untreated cells.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the levels of protein expression or phosphorylation.

-

Conclusion and Future Directions

This compound and its analogs are promising anticancer agents that induce DNA damage and p53-independent apoptosis, primarily through the generation of reactive oxygen species. This guide has provided a detailed overview of the known molecular mechanisms, quantitative data, and essential experimental protocols for studying these pathways.

Future research should focus on several key areas:

-

Elucidation of the complete DNA Damage Response Pathway: While the induction of DSBs strongly implicates the ATM/ATR pathways, direct evidence for their activation by this compound is needed. Western blot analysis for phosphorylated ATM, ATR, Chk1, and Chk2 is crucial.

-

Comprehensive Quantitative Analysis: Detailed dose-response studies are required to establish precise IC50 values for this compound analogs in a wider range of cancer cell lines with different genetic backgrounds.

-

In Vivo Studies: The preclinical efficacy of this compound analogs needs to be further evaluated in animal models to assess their therapeutic potential, pharmacokinetics, and toxicity profiles.

A thorough understanding of the intricate DNA damage pathways activated by this compound will be instrumental in the development of this promising class of compounds as effective cancer therapeutics.

References

In-Depth Technical Guide: Antimicrobial Activity of VRSAcin Against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of VRSAcin, a bacteriocin (B1578144) derived from Vancomycin-Resistant Staphylococcus aureus (VRSA), against pathogenic Staphylococcus aureus. The document details its inhibitory and bactericidal activities, antibiofilm efficacy, and the experimental methodologies utilized for its characterization. Visualizations of experimental workflows and a proposed mechanism of action are included to facilitate a deeper understanding of this promising antimicrobial peptide.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of VRSAcin against Staphylococcus aureus has been demonstrated through various in vitro assays. The following tables summarize the available quantitative and semi-quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of VRSAcin against Staphylococcus aureus

| Parameter | Concentration | Method | Reference |

| MIC | Not explicitly stated in available abstracts | Broth Microdilution | [1] |

| MBC | Not explicitly stated in available abstracts | Broth Microdilution | [1] |

Note: While the primary research indicates the determination of MIC and MBC values, the specific concentrations are not available in the public abstracts. Access to the full-text article is required for this data.

Table 2: Zone of Inhibition of VRSAcin against various bacterial strains

| Indicator Strain | Zone of Inhibition (mm) | Method | Reference |

| Staphylococcus aureus | Data not explicitly stated | Agar (B569324) Well Diffusion | [1] |

| Gram-positive bacteria | Data not explicitly stated | Agar Well Diffusion | [1] |

| Gram-negative bacteria | Data not explicitly stated | Agar Well Diffusion | [1] |

Note: The referenced study indicates that the agar well diffusion method was used to determine the antibacterial activity of VRSAcin, but specific zone of inhibition measurements for S. aureus are not provided in the available text.[1] A related study on a bacteriocin from MRSA reported inhibition zones of 8-15 mm against MRSA isolates.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the characterization of VRSAcin's antimicrobial activity.

Production and Purification of VRSAcin

VRSAcin is produced by a selected VRSA isolate and subsequently purified from the culture supernatant.

Protocol for VRSAcin Production and Purification:

-

Inoculation and Culture: A VRSA isolate, selected for its high antimicrobial activity, is inoculated into a suitable broth medium.

-

Incubation: The culture is incubated under optimal conditions for bacteriocin production, which have been reported to be at 37°C for 48 hours at a pH of 7.0.[2]

-

Harvesting of Supernatant: The bacterial culture is centrifuged to pellet the cells, and the cell-free supernatant containing the crude VRSAcin is collected.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude bacteriocin is concentrated from the supernatant by ammonium sulfate precipitation.

-

Cation-Exchange Chromatography: The concentrated VRSAcin is further purified using cation-exchange chromatography.[1]

-

Molecular Weight Determination: The molecular weight of the purified bacteriocin is determined by SDS-PAGE, and has been reported to be approximately 29 kDa.[2]

Diagram of VRSAcin Production and Purification Workflow:

Caption: Workflow for the production and purification of VRSAcin.

Antimicrobial Activity Assays

2.2.1. Agar Well Diffusion Assay

This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of VRSAcin.

Protocol for Agar Well Diffusion Assay:

-

Preparation of Inoculum: A standardized suspension of the indicator bacterium (S. aureus) is prepared.

-

Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton Agar) is uniformly inoculated with the bacterial suspension.

-

Well Creation: Wells of a defined diameter are cut into the agar using a sterile cork borer.

-

Application of VRSAcin: A specific volume of the purified VRSAcin solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth and diffusion of the bacteriocin.

-

Observation and Measurement: The plates are examined for zones of inhibition (clear areas around the wells where bacterial growth is inhibited). The diameter of these zones is measured to determine the extent of antimicrobial activity.

Diagram of Agar Well Diffusion Assay Workflow:

Caption: Workflow of the agar well diffusion assay.

2.2.2. Broth Microdilution Assay for MIC and MBC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of VRSAcin.

Protocol for Broth Microdilution Assay:

-

Preparation of VRSAcin Dilutions: A series of twofold dilutions of purified VRSAcin are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of S. aureus.

-

Controls: Positive (bacteria and broth, no VRSAcin) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of VRSAcin that results in the complete inhibition of visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration of VRSAcin that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Diagram of Broth Microdilution Assay Workflow:

Caption: Workflow for MIC and MBC determination by broth microdilution.

Antibiofilm Activity Assay

The ability of VRSAcin to inhibit the formation of and eradicate existing S. aureus biofilms is a critical aspect of its potential therapeutic value.

Protocol for Antibiofilm Activity Assay:

-

Biofilm Formation: S. aureus is cultured in a 96-well microtiter plate under conditions that promote biofilm formation.

-

Treatment:

-

Inhibition of Formation: VRSAcin is added to the wells at the time of inoculation.

-

Eradication of Pre-formed Biofilm: VRSAcin is added to wells containing established biofilms.

-

-

Incubation: The plates are incubated to allow for biofilm development and/or treatment.

-

Quantification: The biofilm biomass is quantified, typically using a crystal violet staining method. The absorbance is read spectrophotometrically to determine the extent of biofilm inhibition or eradication.

Diagram of Antibiofilm Activity Assay Workflow:

Caption: Workflow for assessing the antibiofilm activity of VRSAcin.

Proposed Mechanism of Action

While the specific signaling pathway of VRSAcin has not been fully elucidated, the mechanism of action for many bacteriocins produced by Gram-positive bacteria, including staphylococci, is generally understood to involve disruption of the target cell's membrane integrity. Some bacteriocins, particularly lantibiotics, can also interfere with cell wall synthesis.[3][4]

A plausible mechanism for VRSAcin involves the following steps:

-

Binding to the Target Cell: The cationic VRSAcin molecule electrostatically interacts with the negatively charged components of the S. aureus cell envelope, such as teichoic acids.

-

Membrane Insertion and Pore Formation: Following binding, the bacteriocin inserts into the cytoplasmic membrane, leading to the formation of pores. This disrupts the membrane potential and the proton motive force.

-

Leakage of Cellular Contents: The formation of pores results in the leakage of essential ions and small molecules, such as ATP, from the cytoplasm.

-

Cell Death: The dissipation of the membrane potential and loss of essential molecules ultimately leads to cell death.

Some bacteriocins are also known to interact with Lipid II, a precursor molecule in peptidoglycan synthesis. This interaction can both inhibit cell wall formation and facilitate pore formation.[3][5]

Diagram of Proposed Mechanism of Action of VRSAcin:

Caption: Proposed mechanism of action for VRSAcin against S. aureus.

Conclusion

VRSAcin, a bacteriocin produced by VRSA, demonstrates significant antimicrobial activity against Staphylococcus aureus. While specific quantitative data from primary literature is pending full-text access, the available information strongly suggests its potential as a therapeutic agent. Its ability to be produced and purified, coupled with its inhibitory and likely bactericidal effects, warrants further investigation. The proposed mechanism of action, centered on membrane disruption, is consistent with that of other staphylococcal bacteriocins. Future research should focus on elucidating the precise molecular interactions and signaling pathways involved in its activity, as well as comprehensive in vivo efficacy and safety studies to fully assess its therapeutic potential in combating S. aureus infections.

References

- 1. Bacteriocins: mechanism of membrane insertion and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and therapeutic effects of vancomycin-resistant Staphylococcus aureus bacteriocin (VRSAcin) in the treatment of VRSA skin infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Effects of Varacin on P388 Leukemia Cells: A Technical Guide

This technical guide provides a comprehensive overview of the potential in vitro anticancer effects of Varacin on P388 murine leukemia cells. Drawing from research on this compound analogs and the known mechanisms of similar cytotoxic agents, this document outlines the hypothesized mechanism of action, detailed experimental protocols for its investigation, and quantitative data presented for comparative analysis.

Core Hypothesis: Mechanism of Action

While direct studies on this compound's effect on P388 leukemia cells are limited, research on its analog, this compound-1 (VCA-1), provides a strong basis for a hypothesized mechanism. It is proposed that this compound induces p53-independent apoptosis in P388 cells through the generation of reactive oxygen species (ROS), leading to the reduction of X-linked inhibitor of apoptosis protein (XIAP) and subsequent activation of the extrinsic apoptosis pathway.[1][2] The core of this compound's cytotoxicity is also linked to the chemistry of its pentathiepin ring, which can lead to the transfer of a triatomic sulfur unit, a novel mechanism contributing to its anticancer activity.[3]

Signaling Pathway

The proposed signaling cascade initiated by this compound in P388 cells is illustrated below.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound on P388 leukemia cells, based on typical results seen with similar compounds.

Cytotoxicity of this compound on P388 Cells

| Compound | IC50 in P388 Cells (µM) | Primary Mechanism of Action |

| This compound (Hypothetical) | ~ 1 - 5 | Induction of ROS-mediated apoptosis |

| Doxorubicin | ~0.1 - 1 | DNA intercalation and Topoisomerase II inhibition[4] |

| Etoposide | Varies | Topoisomerase II inhibition[4] |

| Vincristine | ~0.0036 | Inhibition of microtubule polymerization[4] |

Apoptosis and Cell Cycle Analysis

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |

| This compound (2.5 µM) | 25.7 ± 3.2 | 15.3 ± 2.8 | 60.1 ± 4.5 | 20.5 ± 2.3 | 19.4 ± 1.8 |

| This compound (5 µM) | 40.2 ± 4.1 | 22.8 ± 3.5 | 72.5 ± 5.3 | 15.2 ± 1.7 | 12.3 ± 1.1 |

Experimental Protocols

Detailed methodologies for key experiments to validate the anticancer effects of this compound on P388 cells are provided below.

Cell Culture and Maintenance

P388 murine leukemia cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4] Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.[4]

Cytotoxicity Assay (MTT Assay)

The workflow for determining the IC50 value of this compound is as follows:

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat P388 cells with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[4]

Cell Cycle Analysis

-

Cell Treatment: Treat P388 cells with this compound for 24 hours.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins such as XIAP, Caspase-8, and Caspase-3.

Conclusion

Based on the available evidence from its analogs, this compound is a promising candidate for inducing apoptosis in P388 leukemia cells through a ROS-mediated, p53-independent pathway. The experimental protocols outlined in this guide provide a robust framework for the validation of its anticancer efficacy and the elucidation of its precise molecular mechanism in this specific cell line. Further research is warranted to confirm these hypotheses and to explore the full therapeutic potential of this compound.

References

- 1. This compound-1, a novel analog of this compound C, induces p53-independent apoptosis in cancer cells through ROS-mediated reduction of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-1, a novel analog of this compound C, induces p53-independent apoptosis in cancer cells through ROS-mediated reduction of XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the origin of cytotoxicity of the natural product this compound. A novel example of a pentathiepin reaction that provides evidence for a triatomic sulfur intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Potent Bioactivity of Sulfur-Containing Marine Alkaloids: A Technical Guide for Drug Discovery

Introduction

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a promising frontier for the discovery of novel therapeutic agents. Among the myriad of marine natural products, sulfur-containing alkaloids have emerged as a particularly compelling class of compounds, exhibiting a broad spectrum of potent biological activities. Their unique and often complex chemical structures, which incorporate sulfur in various forms such as thiazoles, thiophenes, and sulfoxides, contribute to their diverse pharmacological profiles. These alkaloids, isolated from a range of marine organisms including tunicates, sponges, and marine-derived microorganisms, have demonstrated significant potential in oncology, virology, and microbiology. This technical guide provides an in-depth overview of the core biological activities of sulfur-containing marine alkaloids, with a focus on their quantitative data, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Key Classes and Biological Activities

Sulfur-containing marine alkaloids can be broadly categorized based on their structural motifs and biological effects. This guide will focus on some of the most prominent examples, including the ecteinascidins, lamellarins, didemnins, and various thiazole-containing compounds. Their bioactivities span from potent cytotoxicity against multidrug-resistant cancer cells to the inhibition of viral replication and microbial growth.

Anticancer Activity

A significant number of sulfur-containing marine alkaloids have demonstrated remarkable anticancer properties. Their mechanisms of action are often multifaceted, involving DNA damage, inhibition of key enzymes, and disruption of cellular signaling pathways.

Ecteinascidin 743 (Trabectedin): Isolated from the tunicate Ecteinascidia turbinata, Ecteinascidin 743 (ET-743) is a potent antitumor agent that has been approved for the treatment of soft tissue sarcoma and ovarian cancer.[1] Its primary mechanism of action involves binding to the minor groove of DNA, which triggers a cascade of events that interfere with DNA repair pathways and transcription.[2][3] Specifically, ET-743 activity is dependent on the transcription-coupled nucleotide excision repair (TC-NER) system.[2] The interaction of ET-743 with the TC-NER machinery leads to the formation of lethal DNA strand breaks.[2]

Lamellarins: This family of polyaromatic alkaloids, isolated from marine invertebrates, exhibits potent cytotoxic activities against a variety of tumor cells, including those that are multidrug-resistant.[4] Lamellarin D, a prominent member of this class, acts as a topoisomerase I inhibitor, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage.[4] Beyond its nuclear effects, Lamellarin D also directly targets mitochondria, inducing apoptosis through the intrinsic pathway.[4][5] This dual mechanism of action makes it a particularly interesting candidate for cancer therapy. Lamellarin D has been shown to induce the conformational activation of the pro-apoptotic protein Bax, decrease the expression of anti-apoptotic proteins like Bcl-2, and activate caspases 3 and 9.[4][6]

Didemnins: These cyclic depsipeptides, originally isolated from the tunicate Trididemnum solidum, exhibit potent antitumor, antiviral, and immunosuppressive activities. Didemnin (B1252692) B, one of the most studied in this family, inhibits protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A1).[7][8] By binding to eEF1A1, didemnin B stabilizes the aminoacyl-tRNA bound to the ribosomal A-site, thereby preventing translocation.[7] It also activates the mTORC1 signaling pathway.[7]

Thiazole-containing Alkaloids: A diverse group of marine alkaloids incorporate a thiazole (B1198619) ring in their structure and often exhibit significant cytotoxicity.[9] For instance, some thiazole-containing cyclic peptides have been shown to induce apoptosis in cancer cells.[10]

Antiviral Activity

Several sulfur-containing marine alkaloids have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Ecteinascidin 743: Besides its anticancer properties, ET-743 has also been reported to possess anti-HIV activity.[1]

Lamellarins: Certain lamellarin derivatives have been found to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle.[4]

Antimicrobial Activity

The marine environment is a competitive ecosystem, and many organisms produce compounds with antimicrobial properties for defense. Sulfur-containing alkaloids are no exception.

Dassonmycins: These novel sulfur-containing alkaloids, isolated from a marine sponge-derived actinomycete, have displayed moderate antibacterial and cytotoxic activities.[1]

Polycarpaurines: Three new sulfur-containing alkaloids, polycarpaurines A, B, and C, isolated from the Indonesian ascidian Polycarpa aurata, have shown cytotoxic and modest antimicrobial activities.[11][12]

Bisindole Alkaloids: Some bisindole alkaloids containing sulfur from marine sponges have shown weak to moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]

Quantitative Data on Biological Activity

For a comparative understanding of the potency of these compounds, quantitative data such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and minimum inhibitory concentration (MIC) are crucial. The following tables summarize the reported quantitative bioactivity data for a selection of sulfur-containing marine alkaloids.

| Compound | Target/Assay | Cell Line/Organism | IC50/EC50/MIC | Reference(s) |

| Anticancer Activity | ||||

| Ecteinascidin 743 | Cytotoxicity | Various tumor cell lines | Low nanomolar to picomolar range | [1] |

| Lamellarin D | Cytotoxicity | P388 leukemia cells | ~0.1 µM | [4] |

| Lamellarin D | Topoisomerase I inhibition | - | Potent inhibitor | [4] |

| Didemnin B | Cytotoxicity | Murine leukemia cells | Potent (nanomolar range) | [14] |

| Didemnin B | Protein synthesis inhibition | L1210 cells | Potent inhibitor | [15] |

| Polycarpurine A | Cytotoxicity | Chinese hamster V79 cells | 6.8 µM (EC50) | [11][12] |

| Polycarpurine C | Cytotoxicity | Chinese hamster V79 cells | 3.8 µM (EC50) | [11] |

| Dassonmycin A & B | Cytotoxicity | Various cancer cell lines | Moderate activity | [1] |

| Antiviral Activity | ||||

| Lamellarin α 20-sulfate | HIV-1 Integrase Inhibition | - | Active at non-toxic concentrations | [4] |

| Antimicrobial Activity | ||||

| Dassonmycin A & B | Antibacterial activity | Various bacteria | Moderate activity | [1] |

| Synoxazolidinone A | Antibacterial activity | Corynebacterium glutamicum | 6.25 µg/mL (inhibition zone) | [16] |

| Bisindole Alkaloids (from Spongosorites sp.) | Antibacterial activity | MRSA | Weak activity | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of sulfur-containing marine alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., A549, HCT116, P388)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[17]

-

Test compounds (sulfur-containing marine alkaloids) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells and determine cell density and viability using a hemocytometer and trypan blue exclusion. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17][18]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[18][19]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well. Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[17]

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Agitate the plates on an orbital shaker for about 15 minutes to ensure complete solubilization. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[18]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates[20]

-

Test compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)[21]

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.[22][23]

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this standardized suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[21]

-

Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL or 200 µL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).[22]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[20]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of a known titer (Plaque Forming Units/mL)

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Semi-solid overlay medium (e.g., medium containing agarose (B213101) or methylcellulose)

-

Test compounds dissolved in a suitable solvent

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 10% formalin)

Procedure:

-